(6-(Difluoromethoxy)pyridin-3-yl)boronic acid serves as a versatile building block for the synthesis of heterocyclic compounds, which are molecules containing a ring composed of at least two different types of atoms. These heterocyclic compounds can be further elaborated to generate various pharmaceutically relevant molecules with diverse biological activities. For instance, research suggests its potential in developing kinase inhibitors for treating various cancer types [, ].
The boronic acid functionality in (6-(Difluoromethoxy)pyridin-3-yl)boronic acid allows for its participation in boronate ester formation, a crucial reaction in material science. This reaction enables the creation of self-assembled structures with unique properties, such as electronic conductivity and optical responsiveness []. These materials hold promise for applications in organic electronics and sensor development [].
(6-(Difluoromethoxy)pyridin-3-yl)boronic acid is a chemical compound characterized by its unique structure, which combines a pyridine ring with a boronic acid functional group. Its molecular formula is C₆H₆BF₂NO₃, and it has a molecular weight of 188.92 g/mol. The compound features a difluoromethoxy substituent at the 6-position of the pyridine ring, which enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
Various synthetic routes have been developed for the preparation of (6-(Difluoromethoxy)pyridin-3-yl)boronic acid:
(6-(Difluoromethoxy)pyridin-3-yl)boronic acid has potential applications in:
Interaction studies involving (6-(Difluoromethoxy)pyridin-3-yl)boronic acid could focus on its binding affinity to specific proteins or enzymes. Such studies would typically employ techniques like:
These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with (6-(Difluoromethoxy)pyridin-3-yl)boronic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid | 0.97 | Contains trifluoromethoxy instead of difluoromethoxy |
| (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | 0.75 | Fluoro substitution at position 5 |
| (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | 0.73 | Ethoxy group at position 6 |
| (2-Bromo-6-(difluoromethoxy)pyridine) | 0.66 | Bromine substitution at position 2 |
| (6-(Difluoromethoxy)pyridin-3-amine) | 0.66 | Amino group instead of boronic acid |
Each of these compounds exhibits distinct properties and reactivities due to variations in their substituents, making them suitable for different applications in organic synthesis and medicinal chemistry .
The crystallographic analysis of (6-(Difluoromethoxy)pyridin-3-yl)boronic acid provides fundamental insights into its solid-state structure and molecular geometry. Boronic acids typically exhibit distinctive hydrogen bonding patterns in their crystal structures, forming characteristic dimeric arrangements through O-H···O interactions between boronic acid hydroxyl groups [35]. The molecular formula C₆H₆BF₂NO₃ with a molecular weight of 188.92 daltons indicates a compact heterocyclic structure containing both fluorine and boron functionalities [6].
Crystal structure determination reveals that pyridine boronic acids generally adopt planar or near-planar conformations, with the boronic acid group typically coplanar with the aromatic ring system [39]. The difluoromethoxy substituent at the 6-position introduces additional conformational considerations due to the steric and electronic effects of the fluorine atoms [41]. X-ray crystallographic studies of related pyridine boronic acid derivatives demonstrate that the CBO₂ plane maintains significant coplanarity with the pyridine ring, with typical twist angles ranging from 6.6° to 21.4° [39].
The hydrogen bonding network in the crystal structure is expected to follow established patterns observed in other pyridine boronic acids, where molecules form centrosymmetric dimers through R₂²(8) motifs [35] [40]. These dimeric units are further stabilized by additional intermolecular interactions, including potential NH···O and CH···O hydrogen bonds, creating extended three-dimensional network structures [3].
| Crystallographic Parameter | Expected Range | Reference Compounds |
|---|---|---|
| Unit Cell Type | Monoclinic/Triclinic | Related pyridine boronic acids [35] |
| B-O Bond Length | 1.347-1.360 Å | Typical boronic acids [39] |
| C-B Bond Length | 1.577-1.590 Å | Arylboronic acids [35] |
| Twist Angle (B-C-ring) | 6.6°-21.4° | Phenylboronic acid derivatives [39] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (6-(Difluoromethoxy)pyridin-3-yl)boronic acid across multiple nuclei, enabling detailed characterization of the molecular framework and substituent environments [26].
The proton nuclear magnetic resonance spectrum of (6-(Difluoromethoxy)pyridin-3-yl)boronic acid exhibits distinct resonances corresponding to the pyridine ring protons, the difluoromethoxy proton, and the boronic acid hydroxyl protons [6] [7]. The pyridine ring system displays characteristic downfield chemical shifts typical of heteroaromatic protons, with H-2 and H-4 appearing as distinct signals due to the asymmetric substitution pattern [26].
The difluoromethoxy proton (CHF₂) represents a particularly diagnostic signal, appearing as a characteristic triplet due to coupling with the two equivalent fluorine atoms [13] [17]. This signal typically resonates between 6.5-7.5 parts per million in deuterated solvents, with coupling constants of approximately 72-76 hertz reflecting the strong ²JHF coupling interaction [7] [26].
The boronic acid hydroxyl protons present as a broad singlet, typically appearing between 5.0-8.0 parts per million depending on the solvent system and concentration [6]. These protons often exhibit variable chemical shifts due to rapid exchange processes and hydrogen bonding interactions in solution [11].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| H-2 (pyridine) | 8.4-8.6 | d | ³JHH coupling |
| H-4 (pyridine) | 7.8-8.0 | dd | ³JHH and ⁴JHH coupling |
| H-5 (pyridine) | 7.0-7.2 | d | ³JHH coupling |
| CHF₂ (difluoromethoxy) | 6.5-7.5 | t | ²JHF = 72-76 Hz |
| B(OH)₂ | 5.0-8.0 | br s | Exchange broadened |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of (6-(Difluoromethoxy)pyridin-3-yl)boronic acid, revealing distinct resonances for each carbon environment within the molecule [26] [7]. The pyridine ring carbons exhibit chemical shifts characteristic of nitrogen-containing heteroaromatic systems, with the carbon directly bonded to boron typically appearing in the 120-140 parts per million region [7].
The difluoromethoxy carbon (CHF₂) presents as a distinctive triplet due to ¹JCF coupling with the two fluorine atoms, typically appearing between 110-120 parts per million with coupling constants of approximately 240-260 hertz [13] [26]. The quaternary carbon bearing the difluoromethoxy substituent shows characteristic downfield shifts due to the electron-withdrawing effect of the fluorinated group [7].
The carbon directly attached to boron often exhibits broadening or may not be observed in routine spectra due to quadrupolar relaxation effects from the boron nucleus [26]. When observed, this carbon typically appears as a broad signal in the aromatic region with reduced intensity compared to other aromatic carbons [7].
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Coupling Information |
|---|---|---|---|
| C-2 (pyridine) | 145-150 | s | Aromatic quaternary |
| C-3 (B-attached) | 120-140 | br s | Boron coupling broadening |
| C-4 (pyridine) | 125-135 | s | Aromatic CH |
| C-5 (pyridine) | 120-130 | s | Aromatic CH |
| C-6 (OCF₂H-attached) | 155-165 | s | Electron-deficient aromatic |
| CHF₂ (difluoromethoxy) | 110-120 | t | ¹JCF = 240-260 Hz |
Boron-11 nuclear magnetic resonance spectroscopy serves as a crucial analytical tool for characterizing the boronic acid functionality in (6-(Difluoromethoxy)pyridin-3-yl)boronic acid [9] [10]. The ¹¹B nucleus exhibits a chemical shift highly sensitive to the coordination environment and hydration state of the boron center [10].
In the free boronic acid form, the ¹¹B signal typically appears between 28-32 parts per million as a relatively sharp signal, consistent with the trigonal coordination geometry of the boron atom [26] [9]. Upon hydration or complexation, significant changes in chemical shift and line width are observed, providing valuable information about the solution behavior of the compound [9].
The ¹¹B nuclear magnetic resonance chemical shift serves as a diagnostic indicator for distinguishing between tetrahedral and trigonal boron environments, with tetrahedral species generally appearing upfield (0-20 parts per million) compared to trigonal species [10]. The line width of the ¹¹B signal provides additional structural information, with sharper signals indicating more symmetric environments around the boron center [9].
| Boron Environment | Chemical Shift (ppm) | Line Width | Coordination Geometry |
|---|---|---|---|
| Free boronic acid | 28-32 | Sharp | Trigonal |
| Hydrated form | 15-25 | Broad | Tetrahedral |
| Complexed form | 0-20 | Variable | Tetrahedral |
Fluorine-19 nuclear magnetic resonance spectroscopy provides essential characterization of the difluoromethoxy substituent in (6-(Difluoromethoxy)pyridin-3-yl)boronic acid [15] [17]. The high sensitivity and large chemical shift dispersion of ¹⁹F nuclear magnetic resonance make it particularly valuable for analyzing fluorinated functional groups [15].
The difluoromethoxy group exhibits a characteristic doublet pattern in the ¹⁹F spectrum, with the two fluorine atoms appearing as equivalent nuclei coupled to the methoxy proton [13] [17]. The chemical shift typically falls within the range of -80 to -85 parts per million relative to trichlorofluoromethane, consistent with fluorine atoms in an ether linkage environment [14] [15].
The coupling pattern reveals ²JFH coupling with the methoxy proton, typically exhibiting coupling constants of 72-76 hertz [17]. This large coupling constant reflects the strong interaction between fluorine and the directly bonded hydrogen atom, providing definitive structural confirmation of the difluoromethoxy functionality [13] [15].
| Fluorine Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant |
|---|---|---|---|
| CHF₂O (both F atoms) | -80 to -85 | d | ²JFH = 72-76 Hz |
Mass spectrometry provides crucial molecular weight confirmation and fragmentation pattern analysis for (6-(Difluoromethoxy)pyridin-3-yl)boronic acid [22]. The molecular ion peak appears at mass-to-charge ratio 188.92, corresponding to the expected molecular formula C₆H₆BF₂NO₃ [6].
Electrospray ionization mass spectrometry represents the preferred ionization technique for boronic acid compounds due to their polar nature and tendency to form adducts [22]. The compound typically exhibits protonated molecular ion peaks [M+H]⁺ at 189.92 mass-to-charge units, along with potential sodium and potassium adducts at 211.92 and 227.92 mass-to-charge units respectively [22].
Fragmentation patterns reveal characteristic losses associated with the functional groups present in the molecule [22]. Common fragmentation pathways include loss of the difluoromethoxy group (loss of 65 mass units, CHF₂O), loss of the boronic acid functionality (loss of 61 mass units, B(OH)₂), and formation of pyridine-based fragment ions [23].
Ultra high performance liquid chromatography electrospray ionization mass spectrometry methods have been developed specifically for boronic acid analysis, demonstrating excellent separation and detection capabilities with limits of detection typically in the microgram range [22].
| Ion Type | Mass-to-Charge Ratio | Relative Intensity | Assignment |
|---|---|---|---|
| [M+H]⁺ | 189.92 | 100% | Molecular ion |
| [M+Na]⁺ | 211.92 | 60-80% | Sodium adduct |
| [M+K]⁺ | 227.92 | 20-40% | Potassium adduct |
| [M-CHF₂O]⁺ | 124.92 | 40-60% | Loss of difluoromethoxy |
| [M-B(OH)₂]⁺ | 127.92 | 30-50% | Loss of boronic acid |
Infrared spectroscopy reveals characteristic vibrational modes that provide definitive identification of functional groups within (6-(Difluoromethoxy)pyridin-3-yl)boronic acid [27] [28]. The spectrum exhibits distinct absorption bands corresponding to the boronic acid, pyridine ring, and difluoromethoxy functionalities [27].
The boronic acid hydroxyl groups produce characteristic broad absorption bands between 3200-3400 wavenumbers, reflecting O-H stretching vibrations [27]. These bands often exhibit considerable broadening due to hydrogen bonding interactions in the solid state [27]. The asymmetric B-O stretching vibration appears as a strong absorption around 1350 wavenumbers, while the symmetric B-O stretch typically occurs near 850 wavenumbers [27].
The pyridine ring system contributes characteristic aromatic C-H stretching vibrations around 3000-3100 wavenumbers and aromatic C=C and C=N stretching modes in the 1400-1600 wavenumber region [28]. The B-C stretching vibration associated with the boron-pyridine bond appears around 1100 wavenumbers [27].
The difluoromethoxy group exhibits distinctive C-F stretching vibrations in the 1000-1300 wavenumber region, with multiple bands reflecting the different C-F bond environments [45]. The C-H stretching of the difluoromethoxy group appears around 2900-3000 wavenumbers [45].
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| B-OH stretch | 3200-3400 | ν(OH) | Strong, broad |
| Aromatic C-H | 3000-3100 | ν(C-H) | Medium |
| CHF₂ C-H | 2900-3000 | ν(C-H) | Medium |
| Pyridine C=N/C=C | 1400-1600 | ν(C=N), ν(C=C) | Strong |
| B-O asymmetric | ~1350 | νₐₛ(B-O) | Strong |
| C-F stretch | 1000-1300 | ν(C-F) | Strong |
| B-C stretch | ~1100 | ν(B-C) | Medium |
| B-O symmetric | ~850 | νₛ(B-O) | Weak |
Computational chemistry approaches provide detailed insights into the electronic structure and molecular properties of (6-(Difluoromethoxy)pyridin-3-yl)boronic acid [30] [31]. Density functional theory calculations using functionals such as B3LYP with appropriate basis sets offer reliable geometric and electronic structure predictions for this heterocyclic boronic acid system [31] [34].
The optimized molecular geometry reveals the preferred conformation of the difluoromethoxy substituent relative to the pyridine ring plane [34]. The electronic structure calculations indicate significant orbital interactions between the pyridine π-system and the boronic acid functionality, influencing the overall electronic distribution within the molecule [32].
Frontier molecular orbital analysis provides insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and distributions [30]. The presence of both electron-withdrawing (difluoromethoxy) and electron-donating (boronic acid) substituents creates a complex electronic environment that influences the reactivity and spectroscopic properties of the compound [31].
Time-dependent density functional theory calculations enable prediction of electronic excitation energies and optical properties, providing theoretical support for experimental spectroscopic observations [31] [34]. These calculations are particularly valuable for understanding the influence of the difluoromethoxy substituent on the electronic transitions within the pyridine chromophore [34].
Computational prediction of nuclear magnetic resonance chemical shifts using gauge-including atomic orbitals methods provides theoretical validation of experimental spectroscopic assignments [30]. The calculations successfully reproduce the characteristic chemical shift patterns observed for the pyridine ring carbons and the difluoromethoxy group [31].
| Computational Parameter | Method | Basis Set | Property Calculated |
|---|---|---|---|
| Geometry optimization | B3LYP | 6-31G(d,p) | Bond lengths, angles |
| Electronic structure | B3LYP | 6-311G(d,p) | Orbital energies |
| NMR prediction | GIAO | 6-311++G(d,p) | Chemical shifts |
| Excitation energies | TD-DFT | 6-311G(d,p) | Electronic transitions |
| Vibrational frequencies | B3LYP | 6-31G(d,p) | IR spectrum prediction |